molecular formula C12H14FN3O2S B6112123 N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B6112123
M. Wt: 283.32 g/mol
InChI Key: IIPWPAUTVJNSMI-UHFFFAOYSA-N
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Description

N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 5-fluoro-2-methylphenylamine with appropriate reagents to introduce the pyrazole and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. industrial processes are often optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-FLUORO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
  • N-(5-FLUORO-2-METHYLPHENYL)-2-METHYLSULFANYLACETAMIDE

Uniqueness

N-(5-FLUORO-2-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of a fluorinated phenyl group, a pyrazole ring, and a sulfonamide group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2S/c1-8-4-5-10(13)6-11(8)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPWPAUTVJNSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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